Methyl 4-(benzylamino)oxolane-3-carboxylate
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Overview
Description
Methyl 4-(benzylamino)oxolane-3-carboxylate is a heterocyclic compound that contains an oxolane ring and a benzylamino group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of Methyl 4-(benzylamino)oxolane-3-carboxylate typically involves the reaction of oxolane-3-carboxylic acid with benzylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-(benzylamino)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxolane derivatives.
Substitution: The benzylamino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted oxolane derivatives.
Scientific Research Applications
Methyl 4-(benzylamino)oxolane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(benzylamino)oxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzylamino group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Methyl 4-(benzylamino)oxolane-3-carboxylate can be compared with other similar compounds such as:
Methyl 3-(benzylamino)oxolane-3-carboxylate: This compound has a similar structure but differs in the position of the benzylamino group.
Methyl oxolane-3-carboxylate: This compound lacks the benzylamino group, making it less biologically active compared to this compound
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-(benzylamino)oxolane-3-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)11-8-17-9-12(11)14-7-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
InChI Key |
YAOZMEHCGAMACD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCC1NCC2=CC=CC=C2 |
Origin of Product |
United States |
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